[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Description
This compound is a highly substituted steroidal derivative featuring a cyclopenta[a]phenanthren core, modified with charged heterocyclic substituents. Key structural elements include:
- A 17-acetyloxy group, common in steroidal esters to modulate lipophilicity and metabolic stability.
- Quaternary ammonium moieties: The 16-position is substituted with a 4,4-dimethyl-2,3-dihydropyrazin-4-ium group, and the 2-position contains a 4,4-dimethylpiperazin-4-ium group. These cationic groups enhance water solubility and may influence receptor interactions.
- Dibromide counterions balancing the positive charges of the heterocycles.
Properties
IUPAC Name |
[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVBPSRBTWAIZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the acetyloxy and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the acetyloxy group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopenta[a]phenanthren Core
2.1.1. [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-...] acetate;dibromide;trihydrate
- Key Differences :
- Substituents : Morpholine (neutral) at position 2 vs. dimethylpiperazinium (cationic) in the target compound.
- Cationic Group : Prop-2-enylpyrrolidinium at position 16 vs. dimethyl-dihydropyrazinium in the target.
- Counterions : Dibromide and trihydrate vs. dibromide only.
- The trihydrate form in this analogue could improve crystallinity but reduce stability under desiccating conditions.
2.1.2. (8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-... tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
- Key Differences :
- Substituents : Lacks charged heterocycles; features a 16-methylene group and 3-oxo moiety.
- Molecular Formula : C23H30O4 (neutral) vs. the target’s larger formula with N-containing heterocycles and Br⁻.
- Implications :
- The absence of charged groups in this compound likely results in lower aqueous solubility, making it less suitable for injectable formulations.
- The 3-oxo group may confer reactivity toward nucleophiles, unlike the target compound’s stable quaternary ammonium groups.
Functional Group Comparisons
2.2.1. Pyrazinium/Piperazinium vs. Pyrrolidinium/Morpholine
- Cationic Heterocycles: Pyrazinium/Piperazinium (target compound): Higher charge density and rigidity due to aromaticity (pyrazinium) and additional methyl groups. This may enhance binding to anionic sites (e.g., DNA or membrane phospholipids). Morpholine is neutral, reducing electrostatic interactions.
2.2.2. Bromide Counterions vs. Other Halides
Table 1. Comparative Properties of Cyclopenta[a]phenanthren Derivatives
Biological Activity
The compound under consideration is a complex organic molecule with potential biological activities. Its structural components suggest interactions with various biological pathways. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.
Structural Overview
The compound features a tetradecahydro-cyclopenta[a]phenanthrene core modified by multiple functional groups including acetyloxy and piperazinyl moieties. This complex structure may contribute to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit cytotoxicity against various cancer cell lines . For instance:
- Tumor-Specific Cytotoxicity : Compounds derived from cyclopenta[a]phenanthrene frameworks have shown selective cytotoxic effects on tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .
- Mechanisms of Action : The anticancer activity may involve the induction of apoptosis and disruption of cell cycle progression. Studies have demonstrated that such compounds can activate apoptotic pathways in cancer cells .
Antimicrobial Activity
The presence of piperazine and pyrazine rings in the compound suggests potential antimicrobial properties :
- Broad-Spectrum Activity : Similar derivatives have been reported to exhibit activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Resistance Modulation : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps .
Neuropharmacological Effects
Given the presence of piperazine moieties:
- CNS Activity : Compounds containing piperazine are known for their neuroactive properties. They may act as modulators of neurotransmitter systems (e.g., serotonin and dopamine pathways), potentially offering therapeutic benefits in neurological disorders .
Case Studies
Several studies have explored the biological efficacy of structurally related compounds:
- Study on Cytotoxicity : A study demonstrated that a similar compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of piperazine derivatives against multi-drug resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antimicrobial agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
